molecular formula C19H18ClN3O2S B6558328 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1040657-28-0

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B6558328
CAS RN: 1040657-28-0
M. Wt: 387.9 g/mol
InChI Key: XTBDWAPZORAXCZ-UHFFFAOYSA-N
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Description

The compound “2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), two phenyl rings (one of which is substituted with a methoxy group), an amide group, and a chloro group. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be planar due to the conjugation of the thiazole ring and the phenyl rings. The presence of the amide group could also result in the formation of intramolecular hydrogen bonds .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions, the chloro group could undergo nucleophilic substitution reactions, and the thiazole ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar amide group and the nonpolar phenyl rings. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also involve modifying its structure to enhance its properties or reduce potential toxicity .

properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-17-7-5-13(6-8-17)11-21-18(24)10-16-12-26-19(23-16)22-15-4-2-3-14(20)9-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBDWAPZORAXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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